molecular formula C21H20BrNO2S B2805746 3-(2-bromophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide CAS No. 2380191-24-0

3-(2-bromophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide

Cat. No.: B2805746
CAS No.: 2380191-24-0
M. Wt: 430.36
InChI Key: TUIMFAQGHOJMIK-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and chemical biology research. Its molecular architecture, featuring a 2-bromophenyl moiety and a biaryl system incorporating a thiophene heterocycle , suggests its potential as a key intermediate or a functional chemical probe. Researchers are exploring this compound in the context of targeted protein degradation, where the bromophenyl group can serve as a handle for covalent target engagement or for further functionalization via cross-coupling reactions like Suzuki or Buchwald-Hartwig amination to create PROTAC-style bifunctional molecules. The hydroxylethyl linker and amide backbone are common features in molecules designed to interact with G-Protein Coupled Receptors (GPCRs) or enzymes, positioning this compound as a valuable scaffold for structure-activity relationship (SAR) studies aimed at developing novel inhibitors or modulators of biologically relevant targets. Its primary research value lies in its versatility as a building block for the synthesis of more complex chemical entities and its utility in probing fundamental biochemical pathways.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO2S/c22-18-5-2-1-4-15(18)11-12-21(25)23-14-19(24)16-7-9-17(10-8-16)20-6-3-13-26-20/h1-10,13,19,24H,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIMFAQGHOJMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-bromophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide, with the CAS number 2097910-57-9, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18BrNO2S2C_{19}H_{18}BrNO_2S_2 with a molecular weight of 436.4 g/mol. The structure includes a bromophenyl group, a hydroxyethyl moiety, and a thiophene-substituted phenyl group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC19H18BrNO2S2C_{19}H_{18}BrNO_2S_2
Molecular Weight436.4 g/mol
CAS Number2097910-57-9

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans .

In one study, thiophene derivatives were tested against these pathogens using the Minimum Inhibitory Concentration (MIC) method, revealing promising results that suggest potential therapeutic applications .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the bromine atom in the phenyl ring enhances lipophilicity, which may improve membrane permeability and bioavailability. The hydroxy group is believed to play a crucial role in hydrogen bonding interactions, potentially increasing binding affinity to biological targets .

A comparative analysis of related compounds indicates that modifications in the thiophene and phenyl substituents can significantly alter the potency of antimicrobial activity. For example, compounds with additional electron-withdrawing groups tend to exhibit enhanced activity due to increased electron density on the active site .

Case Studies

  • Antiviral Activity : A study focused on the antiviral properties of related compounds found that certain derivatives exhibited IC50 values in the low micromolar range against viral targets . This suggests that modifications similar to those in this compound could yield effective antiviral agents.
  • In Vivo Studies : In vivo studies using animal models have shown that compounds with similar structures can reduce infection rates significantly when administered at specific dosages . These findings support further investigation into the pharmacokinetics and therapeutic windows of this compound.

Scientific Research Applications

Biological Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit significant growth inhibition in cancer cell lines. For instance, derivatives of thalidomide, which share some structural characteristics with this compound, have shown selective toxicity towards tumorigenic cells while sparing healthy ones . This suggests potential for 3-(2-bromophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide in targeted cancer therapies.
  • Neuropharmacological Effects :
    • The compound may interact with neurotransmitter systems, particularly through mechanisms involving GPR88 receptors. Compounds designed to target these receptors have been shown to influence neurochemical signaling pathways, potentially leading to therapeutic effects in neurodegenerative diseases .
  • Antimicrobial Properties :
    • Preliminary studies on related compounds have indicated antimicrobial activity, suggesting that this compound could be evaluated for efficacy against various bacterial strains .

Synthetic Approaches

The synthesis of this compound can be achieved through various organic reactions that involve bromination of phenolic compounds followed by amide formation with thiophene derivatives. The detailed synthetic pathway includes:

  • Bromination of 2-bromophenol.
  • Formation of the thiophene-linked amide through coupling reactions.
  • Purification techniques such as crystallization or chromatography to isolate the desired product.

Case Studies and Research Findings

  • Crystal Structure Analysis :
    • A study detailed the crystal structure of related brominated compounds, providing insights into molecular conformation and intermolecular interactions that may influence biological activity . Understanding these interactions is crucial for predicting the compound's behavior in biological systems.
  • Pharmacological Investigations :
    • In-depth pharmacological evaluations have demonstrated that similar compounds exhibit selective inhibition of cancer cell proliferation while promoting apoptosis in malignant cells . These findings underscore the importance of structural modifications in enhancing therapeutic efficacy.
  • Computational Studies :
    • Molecular docking studies have been employed to predict binding affinities and interaction modes between this compound and various biological targets. Such computational approaches aid in rational drug design by identifying promising candidates for further development .

Comparison with Similar Compounds

N-(2-(1H-Indol-3-yl)Ethyl)-2-(2-Fluoro-[1,1’-Biphenyl]-4-yl)Propanamide

  • Structural Features :
    • Fluoro-biphenyl substituent (enhances metabolic stability vs. bromophenyl).
    • Indole-ethyl group (may interact with serotonin receptors).
  • Key Differences :
    • Lack of thiophene and hydroxyl groups.
    • Fluorine instead of bromine alters electronic and steric properties.

3-[5-(4-Bromophenyl)-2-Furyl]-N-[2-(4-Methoxyphenyl)Ethyl]Propanamide

  • Structural Features :
    • 4-Bromophenyl-furan core (furan introduces oxygen heteroatom for polarity).
    • Methoxyphenyl-ethyl substituent (enhances lipophilicity).
  • Key Differences :
    • Furan vs. thiophene alters aromatic interaction profiles.
    • Methoxy group vs. hydroxyl affects hydrogen-bonding capacity.
  • Synthesis : Likely synthesized via amide coupling, similar to methods in .

Beta-Hydroxythiofentanyl (N-[1-[2-Hydroxy-2-(Thiophen-2-yl)Ethyl]-4-Piperidinyl]-N-Phenylpropanamide)

  • Structural Features :
    • Thiophen-ethyl-hydroxyl group (identical to the target compound).
    • Piperidine ring and phenyl group (opioid receptor-binding motifs).
  • Key Differences : Piperidine ring replaces the hydroxylated ethyl chain in the target compound.

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Pharmacological Notes Reference
3-(2-Bromophenyl)-N-{2-Hydroxy-2-[4-(Thiophen-2-yl)Phenyl]Ethyl}Propanamide ~478.3 g/mol 2-Bromophenyl, thiophen-phenyl, hydroxyl Potential opioid/CNS activity (structural analogy) N/A
N-(2-(1H-Indol-3-yl)Ethyl)-2-(2-Fluoro-Biphenyl-4-yl)Propanamide ~406.4 g/mol Fluoro-biphenyl, indole-ethyl Possible serotonin receptor modulation
3-[5-(4-Bromophenyl)-2-Furyl]-N-[2-(4-Methoxyphenyl)Ethyl]Propanamide ~470.3 g/mol 4-Bromophenyl-furan, methoxyphenyl-ethyl Unreported bioactivity; furan enhances polarity
Beta-Hydroxythiofentanyl ~440.5 g/mol Thiophen-ethyl-hydroxyl, piperidine, phenyl µ-opioid agonist; controlled substance

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for the bromophenyl (δ 7.2–7.8 ppm), thiophene (δ 6.8–7.1 ppm), and hydroxyethyl (δ 3.5–4.0 ppm) groups. Confirm stereochemistry via NOESY .
    • 19F NMR (if fluorinated analogs are synthesized): Detect trifluoromethyl or other fluorine-containing substituents .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 435.57) .
  • X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement, particularly for the hydroxyethyl-thiophene interaction .
  • HPLC-PDA : Ensure >98% purity using a C18 column (acetonitrile/water mobile phase) .

How can researchers investigate the molecular targets and mechanisms of action, particularly for antimicrobial and anticancer activities?

Advanced Research Question

  • Target Identification :
    • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential binding sites on enzymes like COX-II or kinases .
    • Binding Assays : Use fluorescence polarization or SPR to measure affinity for receptors (e.g., neurokinin-1 receptor) .
  • Mechanistic Studies :
    • Enzyme Inhibition : Evaluate COX-I/COX-II selectivity via colorimetric assays (e.g., prostaglandin E₂ quantification) .
    • Cellular Apoptosis : Flow cytometry (Annexin V/PI staining) to assess pro-apoptotic effects in cancer cell lines .
  • Pathway Analysis : RNA-seq or proteomics to map downstream signaling pathways (e.g., MAPK/ERK) .

What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

Advanced Research Question

  • Functional Group Modifications :
    • Replace the bromine atom with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess impact on bioactivity .
    • Modify the thiophene ring to furan or pyrrole to study π-stacking interactions .
  • Pharmacokinetic Profiling :
    • LogP : Measure lipophilicity via shake-flask method; target values 2–4 for optimal membrane permeability .
    • Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., hydroxyethyl oxidation) .
  • In Vivo Validation : Use xenograft models (e.g., murine cancer) to correlate SAR with efficacy and toxicity .

How should discrepancies in reported biological activity data (e.g., IC₅₀ values) be addressed methodologically?

Q. Data Contradiction Analysis

  • Assay Variability :
    • Standardize protocols (e.g., cell line passage number, serum concentration) to minimize inter-lab variability .
    • Validate results using orthogonal assays (e.g., ATP-based viability vs. resazurin reduction) .
  • Structural Confirmation : Re-characterize batches via NMR/X-ray to rule out impurities or degradation products .
  • Computational Validation : Compare docking poses across studies to identify conflicting binding modes .
  • Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, ChEMBL) to assess consensus bioactivity .

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